2,2,2-Trifluoroethanesulfonyl chloride

Catalog No.
S599251
CAS No.
1648-99-3
M.F
C2H2ClF3O2S
M. Wt
182.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethanesulfonyl chloride

CAS Number

1648-99-3

Product Name

2,2,2-Trifluoroethanesulfonyl chloride

IUPAC Name

2,2,2-trifluoroethanesulfonyl chloride

Molecular Formula

C2H2ClF3O2S

Molecular Weight

182.55 g/mol

InChI

InChI=1S/C2H2ClF3O2S/c3-9(7,8)1-2(4,5)6/h1H2

InChI Key

CXCHEKCRJQRVNG-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)S(=O)(=O)Cl

Synonyms

2,2,2-trifluoroethanesulfonyl chloride, tresyl chloride

Canonical SMILES

C(C(F)(F)F)S(=O)(=O)Cl

2,2,2-Trifluoroethanesulfonyl chloride, also known as tresyl chloride, is an organosulfur compound with the chemical formula CF3CH2SO2Cl. It is a colorless liquid that finds application as a versatile reagent in organic synthesis [].


Molecular Structure Analysis

The key features of the tresyl chloride molecule include:

  • Sulfonyl group (SO2): This electron-withdrawing group is responsible for the reactivity of the molecule. The sulfur atom is bonded to two oxygen atoms in a double bond configuration, making it susceptible to nucleophilic attack.
  • Trifluoromethyl group (CF3): This electron-withdrawing group enhances the acidity of the nearby proton on the alpha carbon and stabilizes the negative charge formed during nucleophilic attack.
  • Chlorine atom (Cl): This acts as a leaving group, readily departing during reactions.

The combination of these features creates a polarized molecule susceptible to reactions with nucleophiles seeking the electrophilic sulfur atom.


Chemical Reactions Analysis

Tresyl chloride is a valuable reagent involved in various organic transformations. Here are some key reactions:

  • Tresylation: This reaction involves the substitution of a hydroxyl group (OH) with the tresyl group. Tresyl chloride reacts with alcohols in the presence of a base (e.g., pyridine) to form the corresponding tresyl ether [].
CF3CH2SO2Cl + ROH -> CF3CH2SO2OR + HCl (R = alkyl/aryl)
  • Nucleophilic aromatic substitution (S_NAr)

    Activated aromatic rings can undergo substitution reactions with tresyl chloride. The tresyl group acts as a good leaving group, facilitating the introduction of the desired functionality onto the aromatic ring.

  • Acylation

    Tresyl chloride can react with carboxylic acids or their derivatives (e.g., anhydrides) to form tresyl esters. This reaction is useful for protecting carboxylic acid functionalities during synthesis.

  • Hydrolysis

    Tresyl chloride readily undergoes hydrolysis in water to form trifluoroethanesulfonic acid (CF3CH2SO3H) and hydrochloric acid (HCl) [].

CF3CH2SO2Cl + H2O -> CF3CH2SO3H + HCl

Note

These are just a few examples, and the specific reaction conditions and applications depend on the desired outcome.


Physical And Chemical Properties Analysis

  • Melting point: -36 °C []
  • Boiling point: 119-121 °C []
  • Density: 1.43 g/cm³ []
  • Solubility: Soluble in most organic solvents like dichloromethane, chloroform, and THF. Slightly soluble in water [].
  • Stability: Hygroscopic (absorbs moisture from the air) and decomposes in water. Must be stored under dry conditions [].

Tresyl chloride is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure.

  • Safety precautions:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling tresyl chloride.
    • Work in a well-ventilated area.
    • Avoid contact with skin, eyes, and clothing.
    • Store in a cool, dry place away from incompatible materials.

Organic Synthesis

  • Sulfonylation: Tresyl chloride acts as a sulfonylating agent, introducing the -SO₂Cl group into organic molecules. This functional group can be further transformed into various functionalities, making it valuable for targeted organic synthesis.
  • Protecting Groups: The trifluoromethanesulfonyl group (CF₃SO₂-), commonly abbreviated as Tf, serves as a protecting group in organic synthesis. It efficiently protects various functionalities like alcohols, amines, and phenols during reactions while being readily cleavable under specific conditions.

Medicinal Chemistry

  • Fluorine Labeling: Tresyl chloride is used for introducing a fluorine atom into organic molecules, particularly in the field of medicinal chemistry. The incorporation of fluorine can significantly impact a drug's properties, such as improving its metabolic stability and bioavailability.

Material Science

  • Polymer Functionalization: Tresyl chloride finds application in modifying and functionalizing polymers. The introduced sulfonyl group can enhance the material's properties like thermal stability, conductivity, and hydrophobicity.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1648-99-3

Wikipedia

2,2,2-Trifluoroethanesulfonyl chloride

Dates

Modify: 2023-08-15

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